molecular formula C9H13N3 B15365863 N-Cyclopentyl-5-pyrimidinamine CAS No. 894853-94-2

N-Cyclopentyl-5-pyrimidinamine

Cat. No.: B15365863
CAS No.: 894853-94-2
M. Wt: 163.22 g/mol
InChI Key: GMAPOYUCDAVXFR-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-pyrimidinamine is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to a pyrimidinamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-5-pyrimidinamine typically involves the reaction of cyclopentylamine with a suitable pyrimidinyl halide under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentyl-5-pyrimidinamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form N-Cyclopentyl-5-pyrimidinone.

  • Reduction: Reduction reactions can convert the pyrimidinamine group to a pyrimidinylamine.

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrimidinyl halide is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: N-Cyclopentyl-5-pyrimidinone

  • Reduction: N-Cyclopentyl-5-pyrimidinylamine

  • Substitution: Various substituted pyrimidinamines depending on the nucleophile used.

Scientific Research Applications

N-Cyclopentyl-5-pyrimidinamine has found applications in several scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

  • Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Cyclopentyl-5-pyrimidinamine exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-Methyl-5-pyrimidinamine

  • N-Ethyl-5-pyrimidinamine

  • N-Propyl-5-pyrimidinamine

  • N-Butyl-5-pyrimidinamine

Properties

CAS No.

894853-94-2

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

N-cyclopentylpyrimidin-5-amine

InChI

InChI=1S/C9H13N3/c1-2-4-8(3-1)12-9-5-10-7-11-6-9/h5-8,12H,1-4H2

InChI Key

GMAPOYUCDAVXFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CN=CN=C2

Origin of Product

United States

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